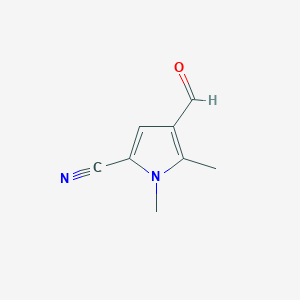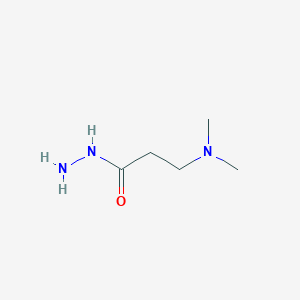
2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of chemical bonds.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Cytochrome P450 Enzymes and Metabolism : A study by Nielsen et al. (2017) explored the metabolism of NBOMe compounds, which are structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. They found that these compounds undergo metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This information is critical for understanding drug-drug interactions and the metabolic pathways of related compounds (Nielsen et al., 2017).
Pharmacological Properties : Eshleman et al. (2018) conducted a study on the pharmacological action of substituted phenethylamines, closely related to the compound . They found that these substances are potent agonists at 5-HT2A receptors, indicating their potential to produce hallucinogenic effects. This study contributes to understanding the receptor binding and mechanism of action of these compounds (Eshleman et al., 2018).
Analytical Characterization : Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic substances including 25D-NBOMe, a derivative structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Their research is significant for forensic analysis and identification of these substances in various samples (Zuba & Sekuła, 2013).
Clinical Toxicology Testing : A study by Poklis et al. (2013) developed a method for detecting and quantifying similar compounds in human serum, highlighting the importance of such methods in clinical toxicology and emergency cases (Poklis et al., 2013).
Locomotor and Discriminative Stimulus Effects : Gatch et al. (2017) investigated the effects of novel synthetic hallucinogens, including compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Their research provides insights into the behavioral and physiological effects of these substances (Gatch et al., 2017).
Safety And Hazards
This involves understanding the safety measures and hazards associated with the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential applications and research directions of the compound.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBOPESLHFKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365008 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |
CAS RN |
356093-47-5 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

